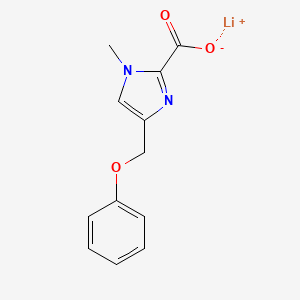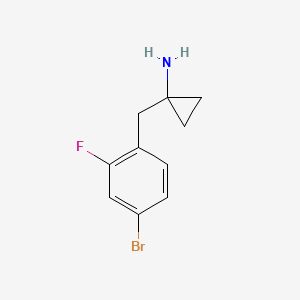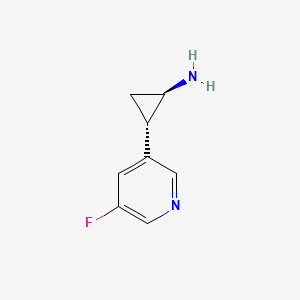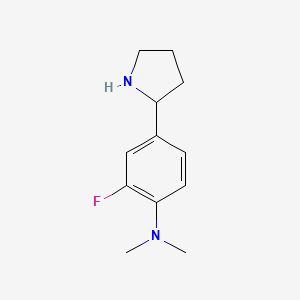
Methyl 3-(isopropylamino)-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(isopropylamino)-2-methylbenzoate is an organic compound with a complex structure that includes an ester functional group, an isopropylamino group, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(isopropylamino)-2-methylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzoic acid, which is first esterified to form methyl 3-nitrobenzoate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The resulting 3-aminobenzoate is then alkylated with isopropyl bromide in the presence of a base like potassium carbonate to introduce the isopropylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl 3-(isopropylamino)-2-methylbenzoate can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding N-oxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: N-oxides of the isopropylamino group.
Reduction: Methyl 3-(isopropylamino)-2-methylbenzyl alcohol.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Methyl 3-(isopropylamino)-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which Methyl 3-(isopropylamino)-2-methylbenzoate exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific receptors or enzymes, altering their activity. The isopropylamino group can interact with active sites through hydrogen bonding or hydrophobic interactions, while the ester group may undergo hydrolysis to release active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(dimethylamino)-2-methylbenzoate: Similar structure but with a dimethylamino group instead of an isopropylamino group.
Methyl 3-(ethylamino)-2-methylbenzoate: Contains an ethylamino group instead of an isopropylamino group.
Methyl 3-(tert-butylamino)-2-methylbenzoate: Features a tert-butylamino group.
Uniqueness
Methyl 3-(isopropylamino)-2-methylbenzoate is unique due to the specific steric and electronic effects imparted by the isopropylamino group. This can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
methyl 2-methyl-3-(propan-2-ylamino)benzoate |
InChI |
InChI=1S/C12H17NO2/c1-8(2)13-11-7-5-6-10(9(11)3)12(14)15-4/h5-8,13H,1-4H3 |
Clave InChI |
CRWJLCZUYQPWNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1NC(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Propan-2-yl)phenyl]butanal](/img/structure/B13574096.png)
![6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13574107.png)




![tert-Butyl 8-bromo-2-(hydroxymethyl)-2H-benzo[b][1,4]oxazine-4(3H)carboxylate](/img/structure/B13574144.png)
![1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B13574149.png)
![2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13574177.png)



![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride](/img/structure/B13574198.png)
